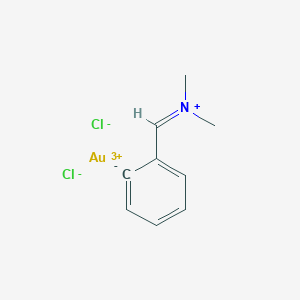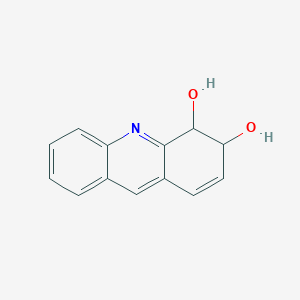
3,4-Dihydroacridine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroacridine-3,4-diol is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an acridine core with two hydroxyl groups attached to the 3 and 4 positions, making it a diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroacridine-3,4-diol typically involves the hydroxylation of acridine derivatives. One common method is the oxidation of alkenes to vicinal diols using osmium tetroxide or potassium permanganate as oxidizing agents . The reaction conditions usually involve the use of a solvent such as pyridine or acetone and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is often emphasized to reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroacridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide or potassium permanganate in the presence of a solvent like pyridine.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized acridine derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or aminated acridine derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroacridine-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific photophysical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroacridine-3,4-diol involves its interaction with biological molecules such as DNA. The compound can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions between the acridine core and the base pairs of the DNA helix.
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Tacrine: A clinically approved acridine-based medication for the treatment of Alzheimer’s disease.
Uniqueness
3,4-Dihydroacridine-3,4-diol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives
Propiedades
Número CAS |
91856-36-9 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3,4-dihydroacridine-3,4-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-5-9-7-8-3-1-2-4-10(8)14-12(9)13(11)16/h1-7,11,13,15-16H |
Clave InChI |
WWSPLJHQONNZJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC(C(C3=N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


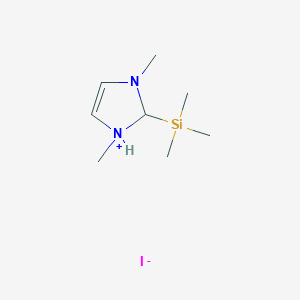
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
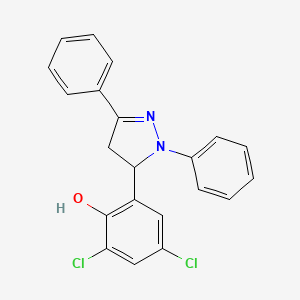
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
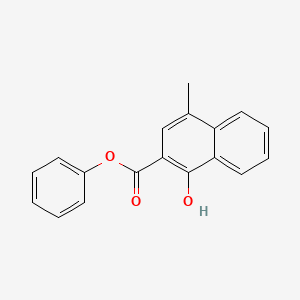
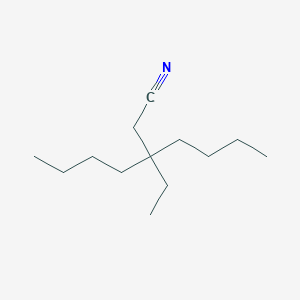
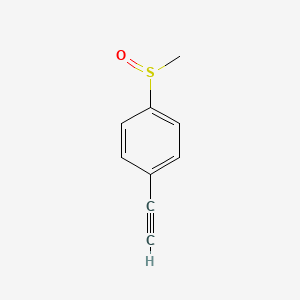
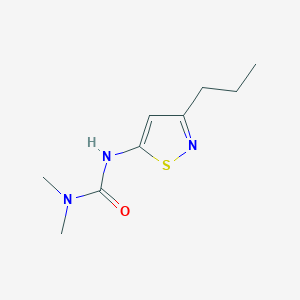
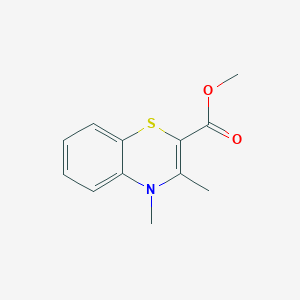
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
